molecular formula C18H22N2O3 B4189326 1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone

1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone

Cat. No. B4189326
M. Wt: 314.4 g/mol
InChI Key: YGHNYSRQGUKBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone, commonly known as EMID-1, is a synthetic compound that belongs to the class of indole-based drugs. EMID-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of EMID-1 is not fully understood. However, it is believed that EMID-1 exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
EMID-1 has been shown to have various biochemical and physiological effects. In cancer cells, EMID-1 has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammation, EMID-1 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In addition, EMID-1 has been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species and enhancing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

EMID-1 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EMID-1 has also been shown to have low toxicity and high selectivity towards cancer cells. However, EMID-1 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. In addition, EMID-1 has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of EMID-1. One potential direction is to investigate the mechanism of action of EMID-1 in more detail. This could involve identifying the specific signaling pathways that are modulated by EMID-1 and the downstream effects of these pathways. Another potential direction is to study the pharmacokinetics and pharmacodynamics of EMID-1 in vivo. This could involve studying the absorption, distribution, metabolism, and excretion of EMID-1 in animal models. Finally, future studies could investigate the potential therapeutic applications of EMID-1 in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

EMID-1 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, EMID-1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. EMID-1 has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. In addition, EMID-1 has been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

2-(3-acetyl-7-ethylindol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-3-14-5-4-6-15-16(13(2)21)11-20(18(14)15)12-17(22)19-7-9-23-10-8-19/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNYSRQGUKBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-1-(morpholin-4-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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